Edoxaban N-oxide

Catalog No.
S883033
CAS No.
2244103-96-4
M.F
C24H30ClN7O5S
M. Wt
564.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edoxaban N-oxide

CAS Number

2244103-96-4

Product Name

Edoxaban N-oxide

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide

Molecular Formula

C24H30ClN7O5S

Molecular Weight

564.1 g/mol

InChI

InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1

InChI Key

VXYMWDLQMMPOMS-QDYCCJOXSA-N

SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
  • Metabolite of Edoxaban

    Edoxaban is a well-established anticoagulant medication sold under the brand name Lixiana. Edoxaban N-oxide is one of the metabolites, or breakdown products, formed in the body after ingesting Edoxaban []. Research on Edoxaban often involves measuring Edoxaban N-oxide levels to understand the drug's metabolism and potential interactions with other medications.

  • Impurity in Edoxaban Manufacturing

    Since Edoxaban N-oxide is a natural byproduct of Edoxaban metabolism, it can also be present as an impurity during the manufacturing process of the drug itself []. Research efforts may focus on developing methods to detect and quantify Edoxaban N-oxide levels in Edoxaban medication to ensure product purity and safety.

Edoxaban N-oxide is a derivative of edoxaban, a selective inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. The compound has the molecular formula C24H30ClN7O5SC_{24}H_{30}ClN_{7}O_{5}S and a molecular weight of approximately 564.06 g/mol. Edoxaban N-oxide is characterized by its unique structural features, including a chloropyridine moiety and a thiazolo-pyridine core, which contribute to its biological activity and stability in various conditions .

There is currently no scientific research available on the specific mechanism of action of Edoxaban N-oxide in the human body.

Safety data on Edoxaban N-oxide is limited. Since it's an impurity, its presence in Edoxaban medication is likely to be minimal and tightly controlled. However, as with any foreign compound, it's possible that Edoxaban N-oxide could have unintended effects, requiring further investigation [].

Typical of nitrogen-containing heterocycles. Notably, it can participate in oxidation-reduction reactions due to the presence of nitrogen atoms in its structure. The primary reaction pathways include:

  • Oxidation: The N-oxide form is produced through the oxidation of the nitrogen atom in edoxaban, which may involve various oxidizing agents.
  • Hydrolysis: Under certain conditions, edoxaban N-oxide can hydrolyze, leading to the formation of other metabolites.
  • Conjugation Reactions: The compound may also undergo conjugation with glucuronic acid or sulfate groups, which can affect its pharmacokinetic properties .

Edoxaban N-oxide retains some biological activity related to its parent compound, edoxaban. It primarily functions as an inhibitor of factor Xa, thereby interfering with thrombin generation and platelet activation. This inhibition is crucial for therapeutic applications in preventing thromboembolic events such as stroke and deep vein thrombosis. Studies indicate that edoxaban N-oxide may exhibit a similar pharmacodynamic profile but with altered potency compared to edoxaban itself .

The synthesis of edoxaban N-oxide typically involves the oxidation of edoxaban using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The general synthetic route can be outlined as follows:

  • Starting Material: Edoxaban is used as the precursor.
  • Oxidation Step: The reaction is carried out under controlled conditions (temperature, solvent) to ensure selective oxidation at the nitrogen atom.
  • Purification: The product is purified using techniques such as chromatography to isolate edoxaban N-oxide from unreacted starting material and byproducts.

Alternative methods may also involve enzymatic oxidation using specific oxidases that can selectively convert edoxaban to its N-oxide form .

Research indicates that edoxaban N-oxide interacts with various biological systems, particularly concerning drug metabolism and pharmacokinetics. Notably:

  • Drug Interactions: Edoxaban N-oxide may interact with other medications that affect coagulation pathways or are substrates for transport proteins like P-glycoprotein.
  • Metabolic Pathways: Studies have shown that it undergoes limited metabolism compared to edoxaban itself, suggesting a lower risk for drug-drug interactions related to hepatic metabolism .

Edoxaban N-oxide shares structural similarities with several other anticoagulants and their metabolites. Here are some comparable compounds:

Compound NameStructure FeaturesMechanism of Action
RivaroxabanContains a morpholine ringFactor Xa inhibitor
ApixabanContains a thiazole ringFactor Xa inhibitor
DabigatranDirect thrombin inhibitorBinds directly to thrombin
EdoxabanSimilar core structureSelective factor Xa inhibitor

Uniqueness: Edoxaban N-oxide's unique feature lies in its specific oxidation state at the nitrogen atom, which can influence its pharmacological profile and interaction dynamics compared to these other compounds .

XLogP3

0.9

Dates

Modify: 2024-04-14

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